1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone
Overview
Description
“1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “this compound” would include a pyrazole ring, a methyl group attached to one of the nitrogen atoms in the ring, and a 4-hydroxyethanone group attached to the other nitrogen atom .Scientific Research Applications
Antioxidant and Radical Scavenging Properties
- Chromones and their derivatives, including pyrazol-3-yl)ethanone variants, are known for their significant antioxidant properties. They effectively neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment which leads to various diseases. This property is thought to contribute to their reported physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects (Yadav et al., 2014).
Cognitive and Memory Enhancement
- Certain acetic ether derivatives of pyrazol-3-yl)ethanone have been studied for their potential in improving cognitive functions. They have shown promising results in enhancing learning and memory capabilities in experimental models, indicating their potential use in addressing memory reconstruction dysfunction (Zhang Hong-ying, 2012).
Biological Activity and Therapeutic Applications
- Pyrazol-3-yl)ethanone compounds have been extensively studied for their biological activities. Methyl substituted pyrazoles, a related category, are recognized for exhibiting a wide spectrum of biological activities, suggesting the potential of pyrazol-3-yl)ethanone derivatives in medicinal chemistry. These activities range from herbicidal and antimicrobial to antifungal, antiviral, and antioxidant properties (Sharma et al., 2021).
Role in Dental Composite Materials
- Pyrazol-3-yl)ethanone derivatives are being explored for inclusion in dental composites due to their antibacterial properties. Although adding these compounds can potentially increase the antibacterial properties of flowable dental composites, their impact on the mechanical properties of these composites, like compressive strength, needs careful evaluation (Abaszadeh et al., 2020).
Importance in Synthesis of Heterocyclic Compounds
- Pyrazol-3-yl)ethanone derivatives serve as critical building blocks in the synthesis of various classes of heterocyclic compounds. They offer unique reactivity patterns and are used in generating versatile cynomethylene dyes from a broad range of precursors, highlighting their significance in organic synthesis and potential applications in dye manufacture (Gomaa & Ali, 2020).
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and biological activity. Pyrazole compounds can have a wide range of biological activities, which could potentially include toxic effects . Therefore, appropriate safety precautions should be taken when handling “1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone”.
Future Directions
Given the wide range of biological activities of pyrazole compounds, “1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone” could be a potential candidate for further study in drug development . Future research could focus on elucidating its biological activity, mechanism of action, and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-hydroxy-1-methylpyrazol-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)6-5(10)3-8(2)7-6/h3,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORKOPYFBOSIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95884-20-1 | |
Record name | 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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